1-Tert-butyl-2,4-dimethoxybenzene
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Overview
Description
1-Tert-butyl-2,4-dimethoxybenzene is an organic compound with the molecular formula C12H18O2. It is a derivative of benzene, where two methoxy groups and one tert-butyl group are attached to the benzene ring. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Tert-butyl-2,4-dimethoxybenzene can be synthesized through the Friedel-Crafts alkylation of 1,4-dimethoxybenzene with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid . The reaction involves the formation of a carbocation intermediate from tert-butyl alcohol, which then undergoes electrophilic aromatic substitution with 1,4-dimethoxybenzene to form the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but may involve optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl-2,4-dimethoxybenzene primarily undergoes electrophilic aromatic substitution reactions due to the presence of electron-donating methoxy groups on the benzene ring . These reactions include:
Alkylation: Introduction of alkyl groups using alkyl halides and Lewis acid catalysts.
Acylation: Introduction of acyl groups using acyl halides and Lewis acid catalysts.
Common Reagents and Conditions
Alkylation: Alkyl halides (e.g., tert-butyl chloride) and Lewis acids (e.g., aluminum chloride) are commonly used.
Acylation: Acyl halides (e.g., acetyl chloride) and Lewis acids (e.g., aluminum chloride) are used.
Major Products
The major products formed from these reactions are typically mono- or di-substituted benzene derivatives, depending on the reaction conditions and the reactivity of the starting materials .
Scientific Research Applications
1-Tert-butyl-2,4-dimethoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-tert-butyl-2,4-dimethoxybenzene in electrophilic aromatic substitution reactions involves the formation of a carbocation intermediate. The tert-butyl group, being a bulky substituent, directs the incoming electrophile to the ortho and para positions relative to the methoxy groups . The methoxy groups, being electron-donating, activate the benzene ring towards electrophilic attack, facilitating the substitution reaction .
Comparison with Similar Compounds
Similar Compounds
1,4-Di-tert-butyl-2,5-dimethoxybenzene: Similar structure but with two tert-butyl groups and two methoxy groups at different positions.
1,4-Dimethoxybenzene: Lacks the tert-butyl group, making it less sterically hindered and more reactive in electrophilic aromatic substitution reactions.
Uniqueness
1-Tert-butyl-2,4-dimethoxybenzene is unique due to the presence of both tert-butyl and methoxy groups, which influence its reactivity and steric properties. The combination of these substituents makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
Molecular Formula |
C12H18O2 |
---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-tert-butyl-2,4-dimethoxybenzene |
InChI |
InChI=1S/C12H18O2/c1-12(2,3)10-7-6-9(13-4)8-11(10)14-5/h6-8H,1-5H3 |
InChI Key |
COMHBWJNHSVSKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)OC)OC |
Origin of Product |
United States |
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